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molecular formula C7H14N2O B1362588 1-Methylpiperidine-4-carboxamide CAS No. 62718-28-9

1-Methylpiperidine-4-carboxamide

Cat. No. B1362588
M. Wt: 142.2 g/mol
InChI Key: BTVJTKWOCSGJDQ-UHFFFAOYSA-N
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Patent
US07196078B2

Procedure details

Isonipecotamide (10 g, 78.0 mmoles) was dissolved in distilled water (100 mL) and 37% aqueous formaldehyde (7.6 mL, equivalent to 2.81 g HCHO, 93.6 mmoles) was added. Wet 10% Pd—C (8 spoon spatulas) was added under argon and the mixture was hydrogenated at 25° C. and 50 psi for 43 h. The catalyst was filtered off through Celite and the latter was washed with water and methanol. The combined filtrates were evaporated to dryness and the residue was chromatographed on a silica gel column (60×5 cm) using 8%–10%–20% (10% conc. ammonium hydroxide in methanol)-dichloromethane as the eluant to give 1-methylisonipecotamide (7.15 g, 64%): FABMS: m/z 143.1 (MH+); HRFABMS: m/z 143.1184 (MH+). Calcd. for C7H15N2O: m/z 143.1184; δH (d6-DMSO) 1.50/1.57 (4H, m, CH2), 1.76/1.94 (4H, m, CH2), 2.10 (3H, s, —NCH3), 2.72 (1H, m, CH) and 6.68/7.18 ppm (2H, m, CONH2); δC (d6-DMSO)CH3: 41.2; CH2: 28.5, 28.5, 54.9, 54.9; CH: 46.2; C: 176.7.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1.[CH2:10]=O>O.[Pd]>[CH3:10][N:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 25° C.
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through Celite
WASH
Type
WASH
Details
the latter was washed with water and methanol
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a silica gel column (60×5 cm)

Outcomes

Product
Details
Reaction Time
43 h
Name
Type
product
Smiles
CN1CCC(C(=O)N)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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